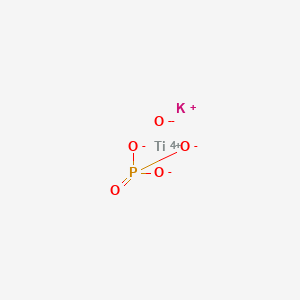
2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acid, also known as thienodiazepine, is a chemical compound that belongs to the benzodiazepine family. It has gained significant attention in scientific research due to its potential therapeutic effects in various medical fields.
Mecanismo De Acción
Thienodiazepine exerts its therapeutic effects by binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which enhances the inhibitory effects of GABA in the central nervous system. This results in the suppression of neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
Thienodiazepine has been shown to have various biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the reduction of glutamatergic neurotransmission, and the inhibition of voltage-gated calcium channels. Additionally, it has been shown to induce muscle relaxation by acting on the skeletal muscle calcium release channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thienodiazepine offers several advantages for lab experiments, including its high potency, selectivity, and predictable pharmacokinetics. However, its use is limited by its potential for abuse and dependence, as well as its adverse effects on cognitive and psychomotor function.
Direcciones Futuras
For 2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acidine research include the development of novel analogs with improved pharmacological properties, the investigation of its potential use in the treatment of other medical conditions, and the exploration of its mechanisms of action at the molecular level.
Conclusion
In conclusion, 2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects in various medical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thienodiazepine offers promising opportunities for the development of novel therapeutics, and further research is needed to fully understand its potential.
Métodos De Síntesis
Thienodiazepine can be synthesized through various methods, including the condensation of o-aminothiophenols with α-haloacetophenones, cyclization of N-acylthioamides, and reaction of o-nitrothiophenols with α-bromoacetophenones. The most commonly used method involves the reaction of o-aminothiophenol with α-bromoacetophenone in the presence of a base, such as potassium carbonate, to yield 2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acidine.
Aplicaciones Científicas De Investigación
Thienodiazepine has shown potential therapeutic effects in various medical fields, including neurology, psychiatry, and oncology. It has been studied for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Additionally, it has been investigated for its potential use in the treatment of anxiety disorders, insomnia, epilepsy, and cancer.
Propiedades
Fórmula molecular |
C14H10N2O2S |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
2-thiophen-2-yl-1H-1,5-benzodiazepine-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)12-8-11(13-6-3-7-19-13)15-9-4-1-2-5-10(9)16-12/h1-8,15H,(H,17,18) |
Clave InChI |
PMWHLTNIUDJQHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=CC(=N2)C(=O)O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=CC(=N2)C(=O)O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)
![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)


![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
